molecular formula C20H24IN3O2 B13345881 tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate

tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13345881
M. Wt: 465.3 g/mol
InChI Key: FLGMIIKARYJFSE-INIZCTEOSA-N
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Description

tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the imidazole ring and the iodophenyl group. Reaction conditions may vary, but common reagents include bases, solvents, and catalysts that facilitate the formation of the desired product. Industrial production methods would likely optimize these steps for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying biological interactions at the molecular level.

    Medicine: The compound’s potential pharmacological properties are of interest for drug development, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action for tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate include other spirocyclic molecules and imidazole derivatives. What sets this compound apart is its unique combination of a spirocyclic core with an iodophenyl-imidazole moiety, which may confer distinct biological and chemical properties. Examples of similar compounds include:

  • tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
  • tert-Butyl (S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

These comparisons highlight the uniqueness of this compound in terms of its structural and functional attributes.

Properties

Molecular Formula

C20H24IN3O2

Molecular Weight

465.3 g/mol

IUPAC Name

tert-butyl (6S)-6-[5-(4-iodophenyl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C20H24IN3O2/c1-19(2,3)26-18(25)24-12-20(8-9-20)10-16(24)17-22-11-15(23-17)13-4-6-14(21)7-5-13/h4-7,11,16H,8-10,12H2,1-3H3,(H,22,23)/t16-/m0/s1

InChI Key

FLGMIIKARYJFSE-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC=C(C=C4)I

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC=C(C=C4)I

Origin of Product

United States

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